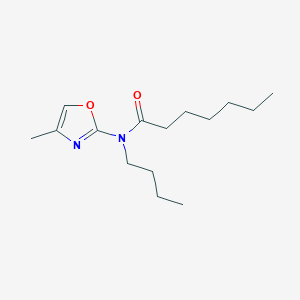
N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-(4-methyloxazol-2-yl)heptanamide is a chemical compound with the molecular formula C15H26N2O2 and a molecular weight of 266.37 g/mol . It belongs to the class of amides and is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)heptanamide typically involves the reaction of an appropriate oxazole derivative with a butylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of N-Butyl-N-(4-methyloxazol-2-yl)heptanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions where the butyl or oxazole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-(4-methyloxazol-2-yl)heptanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-allergic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)heptanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the release of mediators involved in allergic reactions, such as slow-reacting substance of anaphylaxis (SRS-A). It also relaxes bronchial muscles and antagonizes bronchoconstriction induced by SRS-A .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide: Similar in structure but with a different alkyl chain length.
N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide: Contains a cyclopropane ring instead of a heptane chain.
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide: Features a phenyl group attached to the oxazole ring
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)heptanamide is unique due to its specific combination of an oxazole ring and a heptane chain, which imparts distinct chemical and biological properties. Its ability to inhibit allergic mediators and relax bronchial muscles makes it a compound of interest in medicinal research .
Eigenschaften
CAS-Nummer |
57068-86-7 |
|---|---|
Molekularformel |
C15H26N2O2 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)heptanamide |
InChI |
InChI=1S/C15H26N2O2/c1-4-6-8-9-10-14(18)17(11-7-5-2)15-16-13(3)12-19-15/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
VMNYHFDYZGOTKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)N(CCCC)C1=NC(=CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


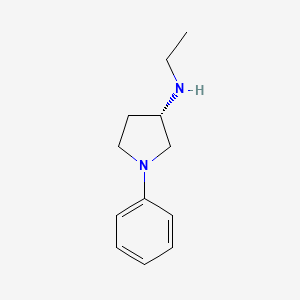
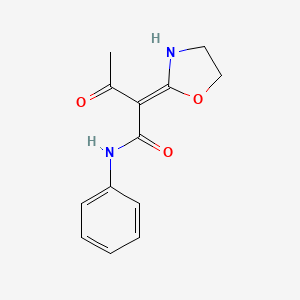
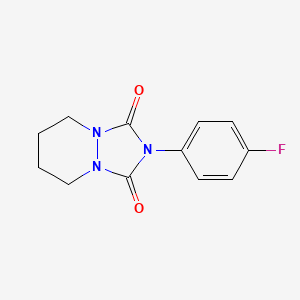

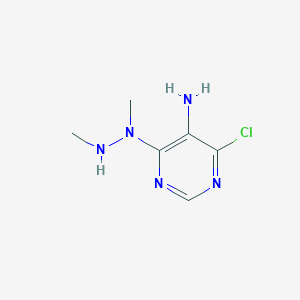
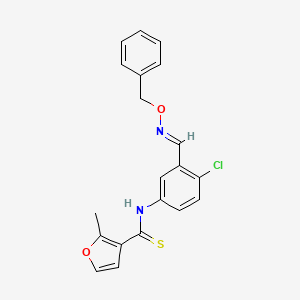
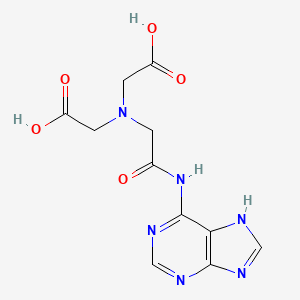
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
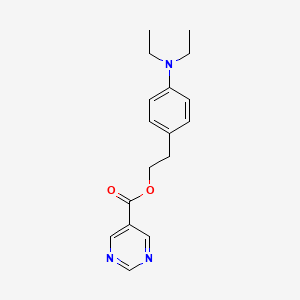
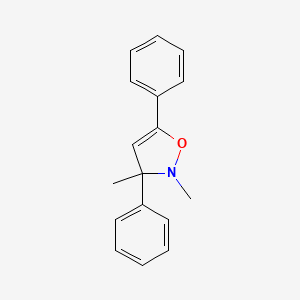
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)
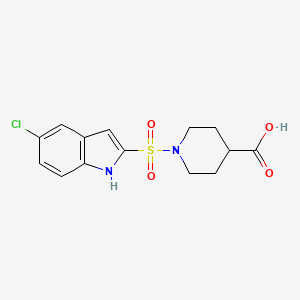
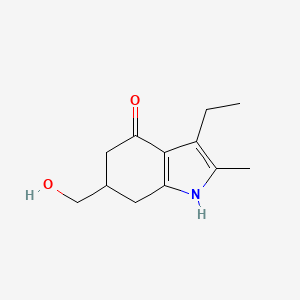
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
